molecular formula C14H20N2O3 B13867460 Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

Cat. No.: B13867460
M. Wt: 264.32 g/mol
InChI Key: GKMZUECYIMAZMD-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a benzoate ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate involves several steps. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with methyl 4-bromobenzoate under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzoate ester moiety can undergo hydrolysis, releasing the active piperazine derivative, which then exerts its effects on the target pathways .

Comparison with Similar Compounds

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-[4-(2-methoxyethyl)piperazin-1-yl]benzoate: This compound has a methoxyethyl group instead of a hydroxyethyl group, which affects its solubility and reactivity.

    Methyl 4-[4-(2-ethyl)piperazin-1-yl]benzoate: The absence of the hydroxy group in this compound results in different chemical properties and biological activity.

  • **Methyl 4-[4-(2-hydroxyethyl)piperazin-1

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C14H20N2O3/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3

InChI Key

GKMZUECYIMAZMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO

Origin of Product

United States

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